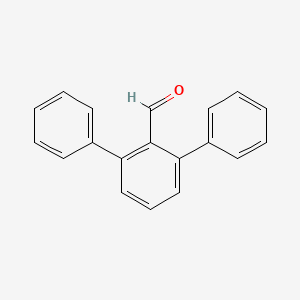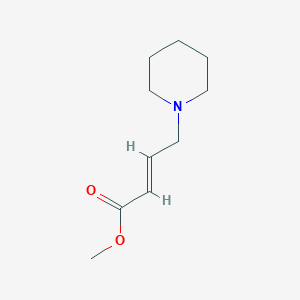
1-(Naphthalen-2-yl)-2-(piperidin-1-yl)ethane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthane-1,2-dione est un composé organique qui présente un cycle naphtalène et un cycle pipéridine connectés par un fragment éthane-1,2-dione. Les composés présentant de telles structures présentent souvent un intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthane-1,2-dione implique généralement les étapes suivantes :
Formation du dérivé naphtalène : En partant du naphtalène, divers groupes fonctionnels peuvent être introduits par des réactions de substitution électrophile aromatique.
Introduction du cycle pipéridine : Le cycle pipéridine peut être introduit par des réactions de substitution nucléophile.
Formation du fragment éthane-1,2-dione : Cela peut être obtenu par des réactions d’oxydation.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus pour une production à grande échelle, en se concentrant sur le rendement, la pureté et la rentabilité. Les catalyseurs et les conditions de réaction spécifiques (température, pression, solvants) seraient optimisés pour les applications industrielles.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthane-1,2-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires.
Réduction : Les réactions de réduction peuvent modifier le fragment éthane-1,2-dione.
Substitution : Les cycles naphtalène et pipéridine peuvent tous deux subir des réactions de substitution.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l’hydrure de lithium et d’aluminium (LiAlH₄) peuvent être utilisés.
Substitution : Les réactifs d’halogénation, les agents de nitration et les agents de sulfonation sont couramment utilisés pour les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
4. Applications de recherche scientifique
Chimie : Comme brique élémentaire pour synthétiser des molécules plus complexes.
Biologie : Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Médecine : Utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurelles.
Industrie : Utilisé dans la synthèse de colorants, de pigments ou d’autres produits chimiques industriels.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its structural features.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
Le mécanisme d’action de la 1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthane-1,2-dione dépendrait de sa cible biologique spécifique. En général, de tels composés pourraient interagir avec les enzymes ou les récepteurs, en modulant leur activité. Le cycle naphtalène pourrait s’intercaler dans l’ADN, tandis que le cycle pipéridine pourrait interagir avec les cibles protéiques.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthanone : Structure similaire mais sans le deuxième groupe carbonyle.
1-(Naphtalène-2-yl)-2-(morpholin-4-yl)éthane-1,2-dione : Contient un cycle morpholine au lieu d’un cycle pipéridine.
Unicité
La 1-(Naphtalène-2-yl)-2-(pipéridin-1-yl)éthane-1,2-dione est unique en raison de la présence à la fois d’un cycle naphtalène et d’un cycle pipéridine connectés par un fragment éthane-1,2-dione, ce qui peut conférer des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C17H17NO2 |
|---|---|
Poids moléculaire |
267.32 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-2-piperidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C17H17NO2/c19-16(17(20)18-10-4-1-5-11-18)15-9-8-13-6-2-3-7-14(13)12-15/h2-3,6-9,12H,1,4-5,10-11H2 |
Clé InChI |
MNRAHQSWKBGJII-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C(=O)C2=CC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)

![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)







